molecular formula C14H13NO2 B13823756 3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine

3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine

Cat. No.: B13823756
M. Wt: 227.26 g/mol
InChI Key: QFKWIAMPUVTDSR-UHFFFAOYSA-N
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Description

3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine is an organic compound that features a pyridine ring substituted with a 2-methyl-4H-1,3-benzodioxin group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine typically involves the reaction of 2-methyl-1,3-benzodioxole with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the benzodioxole derivative is coupled with a halogenated pyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share a similar benzodioxin core but differ in their substituents and functional groups.

    Pyridine derivatives: Compounds with a pyridine ring substituted with various functional groups.

Uniqueness

3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine is unique due to its specific combination of a benzodioxin group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine

InChI

InChI=1S/C14H13NO2/c1-10-16-9-13-7-11(4-5-14(13)17-10)12-3-2-6-15-8-12/h2-8,10H,9H2,1H3

InChI Key

QFKWIAMPUVTDSR-UHFFFAOYSA-N

Canonical SMILES

CC1OCC2=C(O1)C=CC(=C2)C3=CN=CC=C3

Origin of Product

United States

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